

TAS0728: Mechanism and Preclinical Profile

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Compound Focus: TAS0728

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TAS0728 is a potent, selective, orally active, irreversible covalent-binding inhibitor of HER2 (human epidermal growth factor receptor 2) [1] [2]. Its primary mechanism involves covalently binding to a cysteine residue (C805) in the HER2 kinase domain, leading to robust and sustained inhibition of HER2 phosphorylation and its downstream signaling pathways, even in the presence of high ATP concentrations [1]. A key differentiator is its high specificity for HER2 over wild-type EGFR, which was designed to mitigate side effects like severe rash and diarrhea commonly associated with EGFR inhibition [3] [1].

The table below summarizes its key inhibitory activity (IC50 values) against a panel of kinases from cell-free assays [1] [4] [2].

Kinase Target	IC50 (nM)
BMX	4.9
HER4	8.5
HER2	13
SLK	25
BLK	31
JAK3	33

Kinase Target	IC50 (nM)
HER2 (human)	36
EGFR	65
LOK	86

In Vitro Experimental Protocols

The following protocols are summarized from preclinical studies that characterized **TAS0728**.

1. Kinase Assay for Inhibitory Activity

- **Objective:** To determine the half-maximal inhibitory concentration (IC50) of **TAS0728** against HER2 and other kinases.
- **Methodology:**
 - **Kinase Profiling:** Inhibitory activity is measured using an *in vitro* peptide substrate phosphorylation assay. HER2 kinase activity is assessed in the presence of **TAS0728** [1].
 - **IC50 Determination:** The concentration of **TAS0728** required to reduce HER2 kinase activity by 50% is calculated from dose-response curves. Experiments are typically conducted in duplicate or triplicate [1].
 - **Broad Panel Screening:** To assess selectivity, **TAS0728** can be tested against a large panel of kinases (e.g., 386 kinases) at fixed concentrations (e.g., 0.1, 1, and 10 $\mu\text{mol/L}$) in the presence of 10 $\mu\text{mol/L}$ ATP [1].

2. Cell-Based Western Blot Analysis

- **Objective:** To evaluate the effect of **TAS0728** on the phosphorylation of HER2, HER3, and downstream effectors (AKT, ERK) in cancer cell lines.
- **Cell Lines:** HER2-amplified lines such as SK-BR-3 (breast cancer) [1] [2].
- **Procedure:**
 - Seed cells in 6-well or 100-mm culture plates and allow them to adhere overnight.
 - Treat cells with **TAS0728** at specified concentrations (e.g., 10-1000 nM) for a set duration (e.g., 3 hours or 48 hours).
 - Harvest cells and lyse to extract proteins.
 - Analyze the cell lysates using Western blotting with antibodies specific for phosphorylated and total forms of HER2, HER3, AKT, and ERK [1].

3. Cell Proliferation/Growth Inhibition Assay

- **Objective:** To determine the antiproliferative effect of **TAS0728** on HER2-amplified cancer cell lines.
- **Cell Lines:** HER2-amplified lines including SK-BR-3, AU565, BT-474 (breast cancer), and NCI-N87 (gastric cancer) [1] [2].
- **Procedure:**
 - Plate cells in appropriate culture plates.
 - Treat with a concentration range of **TAS0728** (e.g., 40 nM and upwards) for 48-72 hours.
 - Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo). The growth inhibitory (GI50) value is the concentration that reduces cell growth by 50% [2].

In Vivo Experimental Protocols

1. Mouse Xenograft Model for Antitumor Efficacy

- **Objective:** To evaluate the *in vivo* antitumor activity and pharmacodynamics of **TAS0728**.
- **Animal Model:** 6-week-old male nude mice (e.g., BALB/cAJcl-nu/nu) implanted with HER2-driven cancer cells, such as the NCI-N87 human gastric cancer cell line [1] [2].
- **Dosing Formulation:** **TAS0728** can be administered as a clear solution formulated in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% distilled water [1] [2].
- **Dosage and Administration:** Administer **TAS0728** via oral gavage at doses ranging from 7.5 to 60 mg/kg, typically once daily [1] [2].
- **Monitoring:**
 - **Tumor Volume:** Measure regularly to assess regression.
 - **Body Weight:** Monitor as an indicator of systemic toxicity.
 - **Pharmacodynamics:** At the end of the study, analyze tumor tissues by Western blot to confirm inhibition of HER2, HER3, AKT, and ERK phosphorylation [2].

2. Peritoneal Dissemination Model for Survival Benefit

- **Objective:** To assess the long-term efficacy and tolerability of **TAS0728** in an aggressive model.
- **Animal Model:** Mice injected with HER2-driven cancer cells (e.g., NCI-N87) into the peritoneal cavity [2].
- **Dosage and Administration:** Administer **TAS0728** via oral gavage at 30 or 60 mg/kg daily for an extended period (e.g., 120 days) [2].
- **Monitoring:**
 - **Survival:** Record as the primary endpoint.
 - **Toxicity:** Closely monitor for adverse effects like diarrhea and body weight loss throughout the extended dosing period [2].

Clinical Trial Insights and Laboratory Monitoring

A first-in-human Phase I study (NCT03410927) investigated **TAS0728** in patients with advanced solid tumors harboring HER2 or HER3 aberrations. The study was terminated early due to unacceptable toxicity, providing critical safety insights for future development [3] [5] [6].

Key Clinical Safety and Laboratory Findings

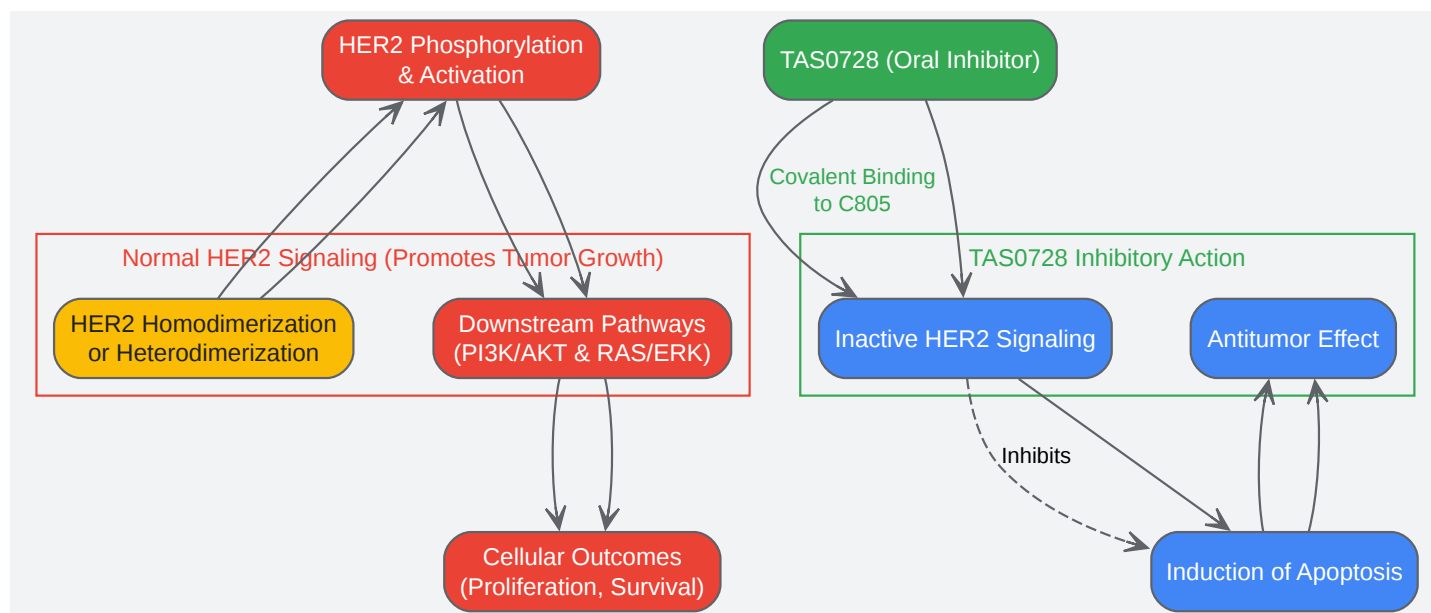
- **Dose-Limiting Toxicities (DLTs):** The primary DLT was **Grade 3 diarrhea**, which lasted more than 48 hours and was not responsive to aggressive antidiarrheal treatment. This occurred at doses of 150 mg and 200 mg administered twice daily (BID) [3] [5].
- **Serious Adverse Events (SAEs):** One fatal case of **cardiac arrest** was reported in a patient after one cycle (21 days) at the 150 mg BID dose. A causal relationship to **TAS0728** could not be ruled out [3] [5].
- **Clinical Monitoring Parameters:** Based on the observed toxicities and preclinical data, the following parameters were monitored in the clinic [3]:
 - **Hematology:** Complete blood count.
 - **Clinical Chemistry:** Electrolytes (serum potassium, magnesium, phosphorus, sodium, calcium), liver function tests (AST, ALT, bilirubin), renal function (serum creatinine, calculated creatinine clearance), and serum amylase/lipase.
 - **Cardiac Function:** Electrocardiogram (ECG) and echocardiogram or multi-gated acquisition (MUGA) scan.
 - **Vital Signs and Physical Examination.**

The table below summarizes the clinical dosing and key toxicities from the Phase I trial [3].

Dose Level	Key Observed Toxicities	Outcome
200 mg BID	Two DLTs (Grade 3 diarrhea)	Dose level deemed toxic
150 mg BID	One DLT (Grade 3 diarrhea); One fatal cardiac arrest	Dose de-escalation; study termination
50-100 mg BID	Not specified in results	No DLTs mentioned

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of **TAS0728** and its downstream effects, based on the described preclinical research.



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Conclusion for Researchers

TAS0728 represents a rationally designed, HER2-selective covalent inhibitor with compelling preclinical evidence of robust antitumor activity in HER2-driven models, including those resistant to existing HER2-targeted antibodies [3] [1]. However, its clinical development encountered significant challenges. The Phase I trial highlighted **severe diarrhea and a potential risk of cardiac arrest** as major dose-limiting and serious toxicities, leading to the study's termination [3] [5] [6].

For future research, careful attention must be paid to managing gastrointestinal toxicity and implementing rigorous cardiac monitoring. Despite the clinical setback, **TAS0728** remains a molecule of interest in preclinical research due to its unique HER2-selective profile.

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